N-[2-(3-methylphenoxy)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-13-6-5-9-15(12-13)19-11-10-17-16(18)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUBCHNNJITXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenoxy)ethyl]benzamide typically involves the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield this compound. The reaction conditions generally include:
-
Step 1: Formation of 2-(3-methylphenoxy)ethanol
Reactants: 3-methylphenol, ethylene oxide
Conditions: Basic medium, typically using sodium hydroxide
Temperature: Room temperature to 50°C
-
Step 2: Formation of this compound
Reactants: 2-(3-methylphenoxy)ethanol, benzoyl chloride
Conditions: Presence of a base (e.g., pyridine)
Temperature: 0°C to room temperature
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, primary amines, alcohols
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted benzamides
Scientific Research Applications
N-[2-(3-methylphenoxy)ethyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Impact of Substituents on Bioactivity
- Fluorinated Groups : Compounds with trifluoromethyl or fluorine substituents (e.g., ) exhibit enhanced metabolic stability and bioavailability due to reduced susceptibility to oxidative degradation .
- Tetrazole Moieties : The inclusion of tetrazole rings (e.g., ) introduces acidity (pKa ~4–5), improving solubility and enabling ionic interactions with biological targets such as angiotensin receptors .
- Methoxy Groups : Methoxy substituents (e.g., ) modulate electron density on aromatic rings, affecting binding affinity to targets like cyclooxygenase (COX) enzymes .
Pharmacological Profiles
- Antimicrobial Activity : Fluorinated derivatives () show promise in inhibiting bacterial folate synthesis, similar to sulfonamide drugs .
- Antihypertensive Effects : Tetrazole-containing analogues () are structurally related to angiotensin II receptor blockers (ARBs) like losartan, indicating vasodilation mechanisms .
Research Findings and Data Analysis
Table 2: Experimental Data from Comparative Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(3-methylphenoxy)ethyl]benzamide, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-methylphenoxyethylamine with benzoyl chloride derivatives. Key parameters include solvent choice (e.g., dichloromethane or DMF), reaction temperature (20–60°C), and stoichiometric ratios. Catalytic bases like pyridine or triethylamine improve yields by neutralizing HCl byproducts. Reaction progress should be monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) is critical to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 6.8–7.8 ppm), methylphenoxy groups (δ 2.3 ppm for CH₃), and amide carbonyl (δ ~168 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 314.15) and fragmentation patterns to validate the structure .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect impurities .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer :
- Solubility : Poor aqueous solubility (logP ~3.5); use DMSO or ethanol for stock solutions in biological assays .
- Stability : Stable at −20°C under inert atmospheres but prone to hydrolysis in acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to determine shelf life .
Advanced Research Questions
Q. How can reaction mechanisms for byproduct formation during synthesis be investigated?
- Methodological Answer : Side products like benzimidazoles (from cyclization) may form under high-temperature conditions. Use kinetic studies (varying time/temperature) and DFT calculations (e.g., Gaussian09) to model transition states and identify competing pathways. Characterize byproducts via X-ray crystallography (CCDC deposition) or 2D NMR .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified phenoxy (e.g., halogenation) or benzamide groups. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to align active/inactive analogs and identify critical hydrogen-bonding (amide) or hydrophobic (methylphenoxy) motifs .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate experiments across labs.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey post-hoc tests) to aggregate data from multiple sources and account for batch variability .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model binding poses in enzyme active sites (e.g., COX-2 or EGFR). Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .
- QSAR Modeling : Train models with descriptors (e.g., topological polar surface area, logP) and bioactivity data to predict novel analogs .
Q. What methodologies are used to evaluate stability under physiological conditions?
- Methodological Answer :
- Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours .
- Metabolic Stability : Use liver microsomes (human/rat) and NADPH cofactors to assess CYP450-mediated metabolism. Calculate half-life (t₁/₂) and intrinsic clearance .
Tables of Key Data
Table 1 : Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or CH₂Cl₂ | Higher yields in polar aprotic solvents |
| Temperature | 25–40°C | >60°C promotes side reactions |
| Base | Triethylamine | Neutralizes HCl, improves purity to >90% |
Table 2 : Analytical Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.8 (benzamide), δ 4.2 (OCH₂) | |
| HRMS (ESI+) | m/z 314.15 [M+H]⁺ | |
| HPLC Retention Time | 8.2 min (C18 column) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
